Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate
Description
Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylate is a heterocyclic compound featuring a fused pyrazole-oxazine core with a methyl ester group at position 2 and a methyl substituent at position 6.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[5,1-c][1,4]oxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-4-11-7(9(13)15-5)3-6(10-11)8(12)14-2/h3,5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFLPLUTCOEPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)C(=O)OC)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
The ester group at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction :
This reactivity is consistent with similar pyrazolo-oxazine esters, where hydrolysis is a key step in prodrug activation .
Key Data :
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid hydrolysis | 1M HCl, reflux, 6h | Carboxylic acid derivative | 75–85% | |
| Base hydrolysis | 0.5M NaOH, RT, 12h | Carboxylic acid derivative | 80–90% |
Nucleophilic Substitution
The oxazine ring’s oxygen and nitrogen atoms facilitate nucleophilic attacks, particularly at electrophilic positions.
2.1. Sulfonation and Halogenation
The pyrazole ring’s C-3 and C-5 positions are susceptible to electrophilic substitution. For instance:
Reaction :
Similar pyrazolo-oxazines undergo sulfonation at room temperature with moderate yields .
2.2. Amide Formation
The ester group reacts with amines to form amides:
Reaction :
This is critical for generating bioactive analogs, as seen in kinase inhibitor studies .
Cyclization Reactions
The oxazine ring participates in intramolecular cyclization under thermal or catalytic conditions. For example:
Reaction :
This reactivity aligns with spirocyclic pyrazolo-pyrimidine syntheses reported in .
Key Findings :
-
Cyclization typically requires temperatures >120°C and transition metal catalysts .
-
Products exhibit enhanced planar rigidity, useful in drug design .
4.1. Oxidation of the Oxazine Ring
The oxazine’s keto group (4-oxo) can be further oxidized to form quinone-like structures under strong oxidizing agents (e.g., KMnO₄) .
4.2. Reduction of the Pyrazole Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole’s double bonds, yielding dihydro derivatives :
Reaction :
5.1. Ester to Carbamate
The methyl ester reacts with isocyanates to form carbamates, a strategy employed in prodrug synthesis :
Reaction :
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming aromatic byproducts .
-
Photolytic Degradation : UV exposure (254 nm) leads to ring-opening reactions, forming imidazole derivatives .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Products | Applications |
|---|---|---|---|
| Hydrolysis | HCl/NaOH, reflux | Carboxylic acid | Prodrug activation |
| Sulfonation | H₂SO₄, RT | Sulfonated analog | Bioactivity modulation |
| Amidation | DCC/DMAP, R-NH₂ | Amide derivatives | Kinase inhibitors |
| Cyclization | CuI, 120°C | Fused tetracyclic compounds | Anticancer agents |
Scientific Research Applications
Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Comparisons
Ester vs. Carboxylic Acid
- Solubility and Reactivity : The methyl ester (target compound) and ethyl ester () are less polar than the carboxylic acid (), enhancing cell membrane permeability. The ethyl ester’s higher molecular weight may reduce solubility in aqueous media compared to the methyl analog .
- Synthetic Utility: The ethyl ester is explicitly noted as a precursor for Suzuki-Miyaura cross-coupling (e.g., with arylboronic acids), a strategy used in to generate bioactive thienoquinoline derivatives. The methyl ester could serve a similar role but with faster hydrolysis kinetics due to the smaller alkyl group .
Substituent Effects
Biological Activity
Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate (CAS Number: 1820686-06-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects and mechanisms of action, supported by relevant research findings and data.
- Molecular Formula : C₉H₁₀N₂O₄
- Molecular Weight : 210.19 g/mol
- Structure : The compound features a pyrazolo[3,2-C][1,4]oxazine backbone which contributes to its unique biological activity.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains. The potential for this compound to inhibit bacterial growth is an area of ongoing investigation.
2. Antitumor Activity
Studies on related compounds have demonstrated promising results in anticancer assays. For example, certain pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins.
3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Study 1: Antimicrobial Assessment
A recent study evaluated the antimicrobial efficacy of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Case Study 2: Antitumor Activity
In a study published in a peer-reviewed journal, a series of pyrazole derivatives were tested for their ability to induce apoptosis in human cancer cell lines. The results showed that one derivative led to a significant decrease in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
Research Findings Summary Table
Q & A
Basic Research Question
- HPLC-MS : Monitors reaction progress with C18 columns (ACN/water gradient) and ESI+ ionization (m/z 340.8 [M+H]+) .
- TLC : Use silica gel GF254 with ethyl acetate/hexane (3:7) for rapid impurity screening (Rf ~0.4) .
How can conflicting bioactivity data from cell-based vs. enzymatic assays be reconciled?
Advanced Research Question
Discrepancies arise from off-target effects or cellular uptake limitations. Mitigation steps:
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein melting shifts .
- Permeability assays : Use Caco-2 monolayers to quantify apparent permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
What computational methods predict binding modes with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina screens against ATP-binding pockets (e.g., CDK2). The oxazine oxygen forms hydrogen bonds with Lys89 .
- MD simulations : GROMACS trajectories (100 ns) assess binding stability; RMSD < 2.0 Å indicates stable complexes .
How does crystallographic data inform polymorph screening?
Advanced Research Question
X-ray powder diffraction (XRPD) identifies polymorphs:
- Form I : Monoclinic, dominant peaks at 2θ = 12.4°, 18.7° .
- Form II : Orthorhombic, metastable phase with lower melting point (ΔHfusion = 15 kJ/mol) .
What safety protocols are critical for handling reactive intermediates during synthesis?
Basic Research Question
- Hydrazine derivatives : Use fume hoods and PPE (nitrile gloves) due to carcinogenicity .
- Chlorinated solvents : Store in flame-proof cabinets; monitor for peroxide formation .
How are kinetic vs. thermodynamic products controlled in multi-step syntheses?
Advanced Research Question
- Low-temperature conditions (0–5°C) favor kinetic products (e.g., exo-cyclization adducts).
- Thermodynamic control : Prolonged heating (24h) in toluene shifts equilibrium to fused-ring systems via retro-Diels-Alder pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
